molecular formula C23H31N3O2 B592934 N-(1-Adamantyl)-1-(4-hydroxypentyl)indazole-3-carboxamide CAS No. 1843184-41-7

N-(1-Adamantyl)-1-(4-hydroxypentyl)indazole-3-carboxamide

Cat. No. B592934
CAS RN: 1843184-41-7
M. Wt: 381.5
InChI Key: RTBQZNKCFFBCBJ-REPNGDOXSA-N
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Description

N-(1-Adamantyl)-1-(4-hydroxypentyl)indazole-3-carboxamide, also known as AHPC, is a novel synthetic compound with a wide range of potential applications in the scientific research field. AHPC has been found to have a variety of biochemical, physiological, and pharmacological effects.

Scientific Research Applications

Analytical Reference Standard

AKB48 N-(4-hydroxypentyl) metabolite is often used as an analytical reference standard . This means it can be used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of tests.

Forensic Chemistry & Toxicology

This compound is used in the field of forensic chemistry and toxicology . It can be used to detect the presence of synthetic cannabinoids in biological samples, which can be crucial in legal and clinical settings.

Drug Metabolism Studies

AKB48 N-(4-hydroxypentyl) metabolite is an expected phase 1 metabolite of AKB48 . Therefore, it can be used in drug metabolism studies to understand how AKB48 is processed in the body.

Synthetic Cannabinoid Research

AKB48 N-(4-hydroxypentyl) metabolite is related to synthetic cannabinoids . It can be used in research to understand the effects and risks associated with these substances.

Mass Spectrometry Applications

This compound is applicable in mass spectrometry , a technique used to identify and quantify molecules in complex mixtures. It can be used as a reference compound in these analyses.

Pharmacological Research

Given its structural similarity to certain synthetic cannabinoids , this compound could potentially be used in pharmacological research to study the effects of these substances on the human body.

Mechanism of Action

Target of Action

The primary targets of the AKB48 N-(4-hydroxypentyl) metabolite are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The AKB48 N-(4-hydroxypentyl) metabolite, like other synthetic cannabinoids, binds to the CB1 and CB2 receptors . This binding mimics the action of endogenous cannabinoids, leading to the activation of these receptors. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects, while the activation of CB2 receptors is associated with anti-inflammatory effects.

Biochemical Pathways

It is known that the activation of cannabinoid receptors can influence the activity of various signaling pathways, including the adenylate cyclase-camp pathway, the map kinase pathway, and the pi3k/akt pathway .

Pharmacokinetics

The AKB48 N-(4-hydroxypentyl) metabolite is an expected phase 1 metabolite of AKB48, based on the known metabolism of similar compounds . The compound is metabolized by the cytochrome P450 enzyme CYP3A4 . The solubility of the compound in various solvents such as DMF, DMSO, and ethanol suggests that it may have good bioavailability .

Result of Action

The activation of cannabinoid receptors by the AKB48 N-(4-hydroxypentyl) metabolite can lead to a variety of effects at the molecular and cellular level. These effects can include changes in cell signaling, alterations in gene expression, and modulation of synaptic transmission .

Action Environment

The action, efficacy, and stability of the AKB48 N-(4-hydroxypentyl) metabolite can be influenced by various environmental factors. For example, the presence of other substances that can inhibit or induce the activity of CYP3A4 can affect the metabolism and hence the action of the compound . Furthermore, the pH of the environment can influence the solubility and stability of the compound .

properties

IUPAC Name

N-(1-adamantyl)-1-(4-hydroxypentyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-15(27)5-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h2-3,6-7,15-18,27H,4-5,8-14H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBQZNKCFFBCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342411
Record name N-(4-Hydroxypentyl) apinaca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1843184-41-7
Record name N-(4-Hydroxypentyl) apinaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1843184417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Hydroxypentyl) apinaca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-HYDROXYPENTYL) APINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK7ZNR9WGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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